Hydrogen Bond Donor Count Reduction via N-Methylation vs. N-Des-Methyl Analog
The target compound contains an N-methylsulfamoyl group, resulting in exactly one hydrogen bond donor (the terminal acetamide –NH₂). In contrast, the N-des-methyl analog—2-(4-(N-(isochroman-3-ylmethyl)sulfamoyl)phenoxy)acetamide—retains the sulfonamide –NH– proton, yielding two HBDs [1]. Reducing HBD count from two to one is a well-established strategy for improving passive membrane permeability, as each additional HBD imposes an estimated 0.5–1.0 log unit penalty on Caco-2 permeability [2]. The N-methylation also increases lipophilicity (estimated ΔlogP ≈ +0.3 to +0.5) relative to the des-methyl form, further favoring membrane partitioning without exceeding the XLogP3 of 1.4 measured for the target compound [1].
| Evidence Dimension | Hydrogen Bond Donor Count (drug-likeness parameter) |
|---|---|
| Target Compound Data | 1 HBD (XLogP3 = 1.4, TPSA = 107 Ų) |
| Comparator Or Baseline | N-des-methyl analog: 2 HBD (estimated XLogP3 ≈ 1.0–1.1, TPSA ≈ 116 Ų) |
| Quantified Difference | ΔHBD = –1; ΔXLogP3 ≈ +0.3–0.5 (estimated); ΔTPSA ≈ –9 Ų |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.6.11); comparator properties estimated by structural analogy |
Why This Matters
A single HBD difference can translate to a 3- to 10-fold improvement in passive permeability, directly impacting intracellular target engagement in cell-based screening assays.
- [1] PubChem Compound Summary for CID 91626616, 2-(4-(N-(isochroman-3-ylmethyl)-N-methylsulfamoyl)phenoxy)acetamide. Computed Properties: HBD Count, XLogP3, TPSA. National Center for Biotechnology Information (2025). View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002; 45(12):2615-2623. PMID: 12036371. View Source
